molecular formula C20H23N3O4S B2550209 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide CAS No. 900000-49-9

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide

Cat. No. B2550209
M. Wt: 401.48
InChI Key: OREPUBRHKCCGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide” is a chemical compound with the molecular formula C18H20N4O4S1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as “4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide” are available for purchase from chemical suppliers2. The buyer assumes responsibility to confirm product identity and/or purity2.



Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom1. The molecular weight is 388.441.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, related compounds are available for research purposes234.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the search results. However, its molecular weight is 388.441, and it is available for research purposes1.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on compounds related to the structure of interest often focuses on synthetic methodologies and chemical transformations. For example, the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights systematic synthetic strategies for developing biologically active moieties (Teli et al., 2023). Additionally, the preparation and investigation of 1,4-dihydropyridines underline the significance of these nitrogen-containing heterocycles in drug research due to their biological applications, showcasing efficient and environmentally benign synthesis via atom economy reactions (Sohal, 2021).

Biological Activities

The pharmacological potential of structurally related compounds has been a significant research focus. For instance, studies on 1,5-benzothiazepines reveal their importance due to diverse bioactivities, such as coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects (Dighe et al., 2015). Moreover, the exploration of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides demonstrates the synthetic and pharmacological potential of sultone derivatives, emphasizing their role in developing new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It is intended for research use only, and users should handle it with appropriate safety measures1.


properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(21-13-12-16-6-2-1-3-7-16)20(25)22-17-8-10-18(11-9-17)23-14-4-5-15-28(23,26)27/h1-3,6-11H,4-5,12-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPUBRHKCCGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-phenethyloxalamide

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